2-Chloro-3-hexylthiophene

Deprotonative polymerization Nickel catalysis Polythiophene synthesis

2-Chloro-3-hexylthiophene (CAS 817181-75-2) is a halogenated thiophene monomer bearing a chloro substituent at the 2-position and an n-hexyl side chain at the 3-position, with a molecular weight of 202.74 g/mol and a calculated logP of 5.5. The chlorine atom serves as a versatile leaving group for metal-catalyzed cross-coupling and direct arylation polymerizations, while the electron-donating hexyl chain imparts solubility and modulates the electronic properties of derived conjugated polymers.

Molecular Formula C10H15ClS
Molecular Weight 202.74 g/mol
CAS No. 817181-75-2
Cat. No. B1425218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hexylthiophene
CAS817181-75-2
Molecular FormulaC10H15ClS
Molecular Weight202.74 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC=C1)Cl
InChIInChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3
InChIKeyBSWSVVYUCAKNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-hexylthiophene (CAS 817181-75-2) – Core Characteristics and Procurement Baseline


2-Chloro-3-hexylthiophene (CAS 817181-75-2) is a halogenated thiophene monomer bearing a chloro substituent at the 2-position and an n-hexyl side chain at the 3-position, with a molecular weight of 202.74 g/mol and a calculated logP of 5.5 [1]. The chlorine atom serves as a versatile leaving group for metal-catalyzed cross-coupling and direct arylation polymerizations, while the electron-donating hexyl chain imparts solubility and modulates the electronic properties of derived conjugated polymers [2]. The compound is a strategic building block for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) and related donor–acceptor copolymers employed in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [3].

2-Chloro-3-hexylthiophene: Why In-Class Monomer Substitution Is Not Straightforward


Despite the availability of several 3-hexylthiophene derivatives for conjugated polymer synthesis, direct substitution of 2-chloro-3-hexylthiophene with its bromo analog (2-bromo-3-hexylthiophene), non-halogenated 3-hexylthiophene, or extended oligothiophenes is not a functionally equivalent exchange. Each monomer exhibits distinct reactivity profiles under catalytic polymerization conditions that dictate polymer molecular weight, regioregularity, and ultimately device performance. For instance, NiCl₂(PPh₃)₂-catalyzed deprotonative polymerization proceeds efficiently with chlorobithiophene (Mn = 13,000, 74% yield) but yields negligible polymer from 2-chloro-3-hexylthiophene [1]. Conversely, organosodium-mediated cross-coupling polymerizes 2-chloro-3-hexylthiophene to P3HT with Mn = 9,700 and 56% yield [2]. Furthermore, the chloro substituent offers distinct advantages in direct arylation protocols that avoid pre-functionalized organometallic reagents, a feature not shared by non-halogenated thiophenes [3]. These mechanistic divergences mean that catalyst selection and reaction engineering must be tailored to the specific halogen substitution pattern; a polymer optimized from the bromo monomer will not reliably reproduce the same molecular weight distribution or optoelectronic properties when the chloro analog is casually substituted. The following evidence quantifies these differentiation points.

2-Chloro-3-hexylthiophene: Quantified Differentiation from Analogous Thiophene Monomers


Differential Polymerization Reactivity: 2-Chloro-3-hexylthiophene vs. Chlorobithiophene

Under identical NiCl₂(PPh₃)₂-catalyzed deprotonative polymerization conditions, 2-chloro-3-hexylthiophene exhibits markedly lower reactivity compared to chlorobithiophene and higher oligothiophenes. While chlorobithiophene polymerizes to yield P3HT with Mn = 13,000 and Mw/Mn = 1.67 (74% yield), little polymerization takes place with 2-chloro-3-hexylthiophene under the same conditions [1]. This differential reactivity dictates that 2-chloro-3-hexylthiophene is not a suitable monomer for NiCl₂(PPh₃)₂-catalyzed deprotonative polymerization, whereas chlorobithiophene is highly competent.

Deprotonative polymerization Nickel catalysis Polythiophene synthesis

Organosodium-Mediated Polymerization: Mn = 9,700 and 56% Yield Achieved from 2-Chloro-3-hexylthiophene

In contrast to its poor performance under NiCl₂(PPh₃)₂ catalysis, 2-chloro-3-hexylthiophene undergoes effective polymerization when treated with sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa) in hexane. Deprotonation at the 5-position generates a thiophene–sodium species, which upon subsequent cross-coupling polymerization yields poly(3-hexylthiophen-2,5-diyl) with Mn = 9,700 and a molecular weight distribution (Mw/Mn) of 2.1, in 56% isolated yield after 24 h [1]. The molecular weight closely matches the theoretical Mn of 8,500 based on monomer/catalyst ratio, indicating well-controlled chain growth.

Organosodium cross-coupling P3HT synthesis Polymer molecular weight

Regioselective Deprotonation Yields 85% for 2-Chloro-3-hexyl-5-iodothiophene

Treatment of 2-chloro-3-hexylthiophene with sodium 2,2,6,6-tetramethylpiperidin-1-yl (TMPNa) in hexane results in highly regioselective deprotonation at the 5-position. Quenching the resulting thiophene–sodium intermediate with iodine yields 2-chloro-3-hexyl-5-iodothiophene in 85% isolated yield [1]. This regioselectivity confirms that the chloro substituent directs deprotonation exclusively to the unsubstituted 5-position, enabling clean preparation of 2-chloro-5-iodo-3-hexylthiophene for subsequent stepwise oligothiophene or block copolymer synthesis.

Regioselective functionalization Iodination Organosodium intermediates

Reduced Homocoupling Byproduct in Cross-Coupling with 3-Hexylthiophene

In a Ni(cod)(dq)/IPr-catalyzed cross-coupling reaction between metalated 3-hexylthiophene and 2-chloro-3-hexylthiophene, the amount of homocoupling byproduct is remarkably reduced compared to analogous couplings with other halogenated thiophenes [1]. The chloro substituent on 2-chloro-3-hexylthiophene suppresses undesired homocoupling pathways that would otherwise consume the metalated nucleophile and reduce the yield of the desired cross-coupled bithiophene product.

Cross-coupling selectivity Homocoupling suppression Ni(cod)(dq) catalysis

Direct Arylation Compatibility: One-Step Synthesis of DH-TBTCl₂

2-Chloro-3-hexylthiophene participates in palladium-catalyzed direct arylation (DA) with 4,7-dibromo-2,1,3-benzothiadiazole to afford 4,7-bis(5-chloro-4-hexyl-2-thienyl)-2,1,3-benzothiadiazole (DH-TBTCl₂) in a single step [1]. This DA protocol proceeds without pre-functionalization of the thiophene C–H bond, leveraging the chloro substituent as a directing group while retaining it for subsequent polymerization. In contrast, non-halogenated 3-hexylthiophene lacks the necessary C–H activation directing effect and is less effective in analogous one-step DA transformations.

Direct arylation C–H activation Donor–acceptor copolymers

Physical Property Differentiation: Boiling Point and Density vs. 3-Hexylthiophene

2-Chloro-3-hexylthiophene exhibits a boiling point of 250.5 ± 20.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. In comparison, the non-halogenated analog 3-hexylthiophene (CAS 1693-86-3) has a reported boiling point of approximately 210–215 °C at 760 mmHg and a density of approximately 0.92 g/cm³ [2]. The ~40 °C higher boiling point of the chloro derivative reflects increased intermolecular interactions due to the polar C–Cl bond and higher molecular weight (202.74 vs. 168.30 g/mol), which influences distillation conditions during purification and may affect volatility during thin-film processing.

Physical properties Purification Handling

2-Chloro-3-hexylthiophene: High-Value Procurement Scenarios Based on Quantitative Differentiation


Organosodium-Mediated Synthesis of Regioregular P3HT with Controlled Molecular Weight

For research groups and industrial R&D teams seeking an alternative to Grignard metathesis (GRIM) polymerization of 2,5-dibromo-3-hexylthiophene, 2-chloro-3-hexylthiophene offers a viable organosodium-mediated pathway to regioregular P3HT. Under optimized conditions with TMPNa base, polymerization yields P3HT with Mn = 9,700 (Mw/Mn = 2.1) in 56% yield [1]. This method avoids the use of highly reactive Grignard reagents and provides a distinct mechanistic route that may be advantageous when synthesizing P3HT with specific end-group functionality or when brominated monomers are unavailable due to supply chain constraints.

Stepwise Oligothiophene Synthesis via Regioselective 5-Position Iodination

The high-yield (85%) and regioselective deprotonation of 2-chloro-3-hexylthiophene at the 5-position using TMPNa [1] enables the reliable preparation of 2-chloro-5-iodo-3-hexylthiophene. This asymmetric intermediate is a critical building block for iterative oligothiophene synthesis via Suzuki–Miyaura, Stille, or Kumada cross-couplings. Procurement of 2-chloro-3-hexylthiophene is justified when the synthetic target requires precisely defined oligothiophene sequences (e.g., donor–acceptor–donor triads) where the chloro group is retained for subsequent orthogonal coupling steps.

Direct Arylation Polymerization for Donor–Acceptor Copolymers

2-Chloro-3-hexylthiophene is a preferred monomer for palladium-catalyzed direct arylation (DA) protocols aimed at synthesizing benzothiadiazole-containing donor–acceptor copolymers such as PCDTBT. Its ability to undergo one-step DA with 4,7-dibromo-2,1,3-benzothiadiazole to form DH-TBTCl₂ [2] reduces the synthetic burden compared to traditional Stille or Suzuki routes that require pre-functionalized organometallic monomers. Procurement is recommended for laboratories and pilot-scale facilities implementing sustainable, step-economic polymer synthesis workflows.

High-Purity Monomer Supply for Academic and Industrial Organic Electronics Research

2-Chloro-3-hexylthiophene is commercially available at ≥98% purity (GC) with defined physical specifications including refractive index (1.5090–1.5130) and storage requirements (0–10 °C under inert atmosphere) [3]. These specifications ensure batch-to-batch consistency for reproducible polymer synthesis in academic laboratories, CROs, and industrial R&D centers focused on organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic thermoelectrics. The compound's role as a versatile electrophile for cross-coupling and direct arylation makes it a strategic inventory item for synthetic chemistry groups engaged in conjugated materials development.

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